![molecular formula C13H14O5 B14149991 Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate CAS No. 105881-97-8](/img/structure/B14149991.png)
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.247 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxatricyclo ring system. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diene with an ester, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
10-Isopropyl-8-methyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but differs in its functional groups and substituents.
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: Another related compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate is unique due to its specific combination of functional groups and its oxatricyclo ring system. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
105881-97-8 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undec-8-ene-1-carboxylate |
InChI |
InChI=1S/C13H14O5/c1-2-17-12(16)13-5-3-7(4-6-13)8-9(13)11(15)18-10(8)14/h3,5,7-9H,2,4,6H2,1H3 |
InChI Key |
YUHKVFTVEJNHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C=C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
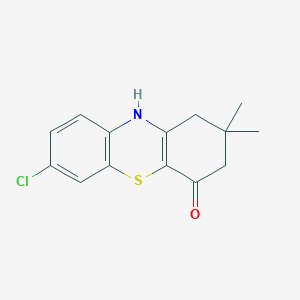
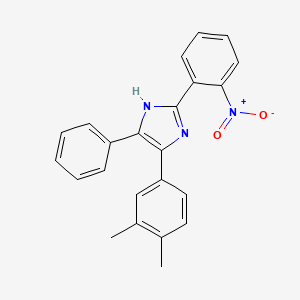
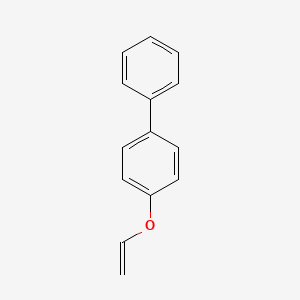
![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
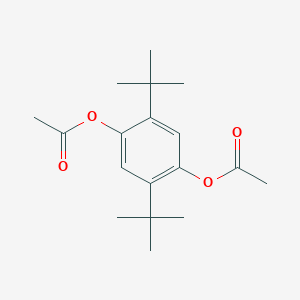
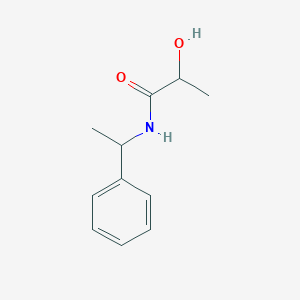
![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)
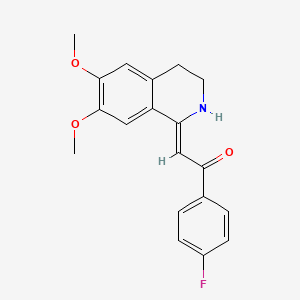
![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)
